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Compound of Interest

Compound Name: CEFOTAXIME SODIUM

Cat. No.: B8730940 Get Quote

Degradation of Cefotaxime Sodium in Aqueous
Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and

byproducts of Cefotaxime Sodium in aqueous solutions. It is intended to serve as a resource

for researchers, scientists, and professionals involved in the development and quality control of

pharmaceutical products containing this third-generation cephalosporin antibiotic. This

document details the primary degradation mechanisms, influencing factors, and analytical

methodologies for assessing the stability of Cefotaxime Sodium.

Executive Summary
Cefotaxime Sodium is susceptible to degradation in aqueous solutions primarily through

hydrolysis and photolysis. The rate and extent of degradation are significantly influenced by pH,

temperature, light exposure, and the presence of certain buffer species. The main degradation

products include desacetylcefotaxime, the lactone of desacetylcefotaxime, and the inactive

anti-isomer of cefotaxime. Understanding these degradation pathways is critical for ensuring

the safety, efficacy, and quality of Cefotaxime Sodium formulations. This guide outlines the

degradation mechanisms, summarizes quantitative stability data, provides detailed

experimental protocols for stability-indicating assays, and visualizes the core concepts through

diagrams.
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Degradation Pathways and Byproducts
The degradation of Cefotaxime Sodium in an aqueous environment proceeds through two

primary pathways: hydrolysis and photolysis.

Hydrolytic Degradation
Hydrolysis of Cefotaxime Sodium involves the cleavage of the β-lactam ring and the

deacetylation of the side chain at the C-3 position.[1] The stability of Cefotaxime Sodium is

highly pH-dependent, with maximum stability observed in the pH range of 4.5 to 6.5.[2]

Acid-Catalyzed Hydrolysis: In strongly acidic media (pH < 3.4), the degradation is catalyzed

by hydrogen ions.[3] This process can lead to the cleavage of the β-lactam nucleus. In a

highly acidic medium, the deacetylated derivative is readily converted to its lactone.[1]

Base-Catalyzed Hydrolysis: In alkaline media (pH > 6.2), the degradation is accelerated by

hydroxide ions.[3] This leads to the formation of desacetylcefotaxime, which is the main

metabolite of cefotaxime and also possesses antibacterial activity.[4] Further degradation

can occur with the opening of the β-lactam ring.[5]

Water-Catalyzed Hydrolysis: In the pH range of 3.0 to 7.0, a slower, spontaneous cleavage

of the β-lactam ring occurs, catalyzed by water.[1]

The primary byproducts of hydrolytic degradation are:

Desacetylcefotaxime: Formed by the de-esterification at the C-3 position.[2]

Desacetylcefotaxime Lactone: Formed in highly acidic conditions from the deacetylated

derivative.[1][5]

Photolytic Degradation
Exposure to ultraviolet (UV) light, particularly at 254 nm, induces degradation through two

competitive processes: photoisomerization and photolysis.[6]

Photoisomerization: Cefotaxime (syn-isomer) can isomerize to its inactive anti-isomer. This

process is efficient and can occur without any visible signs of degradation, such as color
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change. A photostationary state between the syn and anti-isomers can be reached upon

irradiation.[6]

Photolysis: This process involves the destruction of the molecule, leading to a noticeable

yellowing of the solution. The photolysis of the delta-3-cephem ring is primarily responsible

for the color change.[6]

The main byproduct of photolytic degradation is:

Anti-isomer of Cefotaxime: An inactive stereoisomer of the parent drug.[6]

The overall degradation pathways are illustrated in the following diagram:
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Figure 1: Cefotaxime Sodium Degradation Pathways.

Quantitative Data on Degradation
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The stability of Cefotaxime Sodium is quantifiable and is presented here in tabular format for

ease of comparison.

Stability under Forced Degradation Conditions
Forced degradation studies are essential for developing stability-indicating analytical methods.

The following table summarizes the percentage of Cefotaxime Sodium degraded under

various stress conditions.

Stress
Condition

Reagent/Temp
erature

Duration % Degradation Reference

Acidic 0.5 M HCl 3 hours 17% [5]

Alkaline 0.01 M NaOH 5 minutes 19% [5]

Oxidative 0.3% H₂O₂ Not Specified 48% [5]

Thermal 40°C 7 hours 13% [5]

Stability in Different Solvents and Temperatures
The stability of Cefotaxime Sodium in common intravenous solutions is a critical parameter for

clinical use.
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Solvent
Concentrati
on

Temperatur
e

Duration
Remaining
Concentrati
on

Reference

0.9% NaCl
83.3 mg/mL &

125 mg/mL
20-25°C 12 hours > 90% [5]

5% Glucose
83.3 mg/mL &

125 mg/mL
20-25°C 12 hours > 90% [5]

5% Dextrose Not Specified 24°C 1 day > 96.9% [3]

5% Dextrose Not Specified 4°C 22 days > 90% [3]

5% Dextrose Not Specified -10°C 112 days > 90% [3]

0.9% NaCl Not Specified 24°C 1 day > 96.9% [3]

0.9% NaCl Not Specified 4°C 22 days > 90% [3]

0.9% NaCl Not Specified -10°C 112 days > 90% [3]

Experimental Protocols
Detailed methodologies are crucial for the replication of stability studies and the development

of in-house analytical methods.

Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the drug substance to identify potential

degradation products and validate the stability-indicating nature of analytical methods.
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Stress Conditions
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Figure 2: Experimental Workflow for Forced Degradation Study.

Detailed Steps for Forced Degradation:[5]

Acidic Degradation: Mix equal volumes of a 400 µg/mL Cefotaxime Sodium solution and 0.5

M HCl. Store at 20-25°C for 3 hours. Neutralize with an equivalent amount of 0.5 M NaOH

and dilute with ultrapure water to a final concentration of 100 µg/mL.

Alkaline Degradation: Mix equal volumes of a 400 µg/mL Cefotaxime Sodium solution and

0.01 M NaOH. Store at 20-25°C for 5 minutes. Neutralize with an equivalent amount of 0.01

M HCl and dilute with ultrapure water to a final concentration of 100 µg/mL.
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Oxidative Degradation: Mix equal volumes of a 400 µg/mL Cefotaxime Sodium solution and

0.3% H₂O₂. Dilute with ultrapure water to a final concentration of 100 µg/mL.

Thermal Degradation: Heat a 400 µg/mL Cefotaxime Sodium solution at 40°C for 7 hours.

Dilute to a final concentration of 100 µg/mL.

Photolytic Degradation: Expose a solution of Cefotaxime Sodium to UV light at 254 nm.[6]

The duration of exposure should be sufficient to produce a noticeable degradation.

Stability-Indicating High-Performance Liquid
Chromatography (HPLC) Method
A validated stability-indicating HPLC method is required to separate and quantify Cefotaxime
Sodium from its degradation products.

Typical Chromatographic Conditions:

Parameter Condition 1 Condition 2

Column
Kromasil C18 (250 x 4.6 mm, 5

µm)[7]

Zorbax C18 (250 x 4.6 mm, 5

µm)[8]

Mobile Phase
1% Formic Acid in Methanol

and Acetonitrile (80:20 v/v)[7]

Phosphate Buffer (pH 7.4) and

Acetonitrile (80:20 v/v)[8]

Flow Rate 1.0 mL/min[7] 1.2 mL/min[8]

Detection PDA Detector at 260 nm[7] UV Detector at 254 nm[8]

Injection Volume Not Specified Not Specified

Temperature Ambient Ambient

Retention Time ~2.20 min[7] ~6.58 min[8]

Method Validation: The analytical method should be validated according to the International

Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity,

range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and

robustness.[8]
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Conclusion
The degradation of Cefotaxime Sodium in aqueous solutions is a multifaceted process

influenced by several environmental factors. A thorough understanding of the degradation

pathways, kinetics, and byproducts is paramount for the development of stable pharmaceutical

formulations and for ensuring patient safety and therapeutic efficacy. The information and

protocols provided in this technical guide serve as a valuable resource for scientists and

researchers in the pharmaceutical industry to design and execute robust stability studies for

Cefotaxime Sodium. The use of validated stability-indicating analytical methods, such as the

HPLC methods detailed herein, is essential for the accurate monitoring of drug purity and

degradation over time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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